molecular formula C25H24N2O4S B12120927 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester CAS No. 36791-31-8

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester

Cat. No.: B12120927
CAS No.: 36791-31-8
M. Wt: 448.5 g/mol
InChI Key: UDCYERFPUMYJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester typically involves multi-step organic reactions. The starting materials often include indole derivatives, sulfonyl chlorides, and ethyl esters. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, methyl ester
  • 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, propyl ester

Uniqueness

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethyl ester group, for example, may influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

36791-31-8

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O4S/c1-4-31-25(28)24-18(3)27(20-13-10-17(2)11-14-20)23-15-12-19(16-22(23)24)26-32(29,30)21-8-6-5-7-9-21/h5-16,26H,4H2,1-3H3

InChI Key

UDCYERFPUMYJQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.